molecular formula C11H12N2O B238068 3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione CAS No. 135048-13-4

3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione

Cat. No. B238068
CAS RN: 135048-13-4
M. Wt: 244.28 g/mol
InChI Key: JHGIQUYJFHGGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione, also known as HPPD inhibitor, is a chemical compound that has been widely used in scientific research for its unique properties.

Scientific Research Applications

Potential in Neuropathic Pain Treatment

Capnellene, a compound derived from the marine soft coral, has shown potential in treating neuropathic pain. A study found that capnellene and its derivatives exhibited anti-neuroinflammatory properties, which could be useful in developing novel drugs for human inflammatory diseases (Jean et al., 2009).

Cross Metathesis and Chemical Synthesis

The compound has been studied in the context of cross metathesis, a chemical reaction used to create various complex molecules. A study highlighted its utility in producing tetrasubstituted alkenes, demonstrating the compound's versatility in organic synthesis (Camps et al., 2013).

Role in Total Synthesis of Natural Compounds

It also plays a role in the total synthesis of natural compounds like coriolin and epicoriolin. This process involves creating these compounds from simpler starting materials, demonstrating the compound's significance in synthetic organic chemistry (Weinges et al., 1993).

Enzymatic Kinetic Resolution

Another study explored its use in enzymatic kinetic resolution, a method used to separate enantiomers, which are molecules that are mirror images of each other. This process is crucial in producing pharmaceuticals with high enantiomeric purity (Anderl et al., 2008).

Applications in Organic Chemistry

Further research has delved into its applications in various reactions and transformations in organic chemistry, showcasing its utility in creating diverse chemical structures and compounds (Augustin et al., 1979).

Implications in Crystallography

Studies in crystallography have also been conducted to understand its structural properties, which are essential for designing drugs and understanding molecular interactions (Damodharan et al., 2003).

Synthesis of Cyclopentaisochromenone Derivatives

Recently, new cyclopentaisochromenone derivatives were synthesized from this compound, showing potential in the development of novel compounds with biological activity (Lu et al., 2018).

properties

CAS RN

135048-13-4

Product Name

3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione

Molecular Formula

C11H12N2O

Molecular Weight

244.28 g/mol

IUPAC Name

3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione

InChI

InChI=1S/C15H16O3/c1-8-11(16)6-9-5-10-12(17)13(2,3)7-15(10,18)14(8,9)4/h5-6,18H,1,7H2,2-4H3

InChI Key

JHGIQUYJFHGGCR-UHFFFAOYSA-N

SMILES

CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1=O)O)C

Canonical SMILES

CC1(CC2(C(=CC3=CC(=O)C(=C)C32C)C1=O)O)C

synonyms

(1-hydroxy-2,10,10-trimethyl)-3-methylenetricyclo(6.3.0.0(2,6))undec-5,7-diene-4,9-dione
incarnal

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione
Reactant of Route 2
3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione
Reactant of Route 3
3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione
Reactant of Route 4
3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione
Reactant of Route 5
3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione
Reactant of Route 6
3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione

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